molecular formula C15H11F3N6O B2427262 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 941875-88-3

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No.: B2427262
CAS No.: 941875-88-3
M. Wt: 348.289
InChI Key: WLTLSJHPABRDFV-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and bioactivity, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.

    Coupling Reaction: The tetrazole derivative is then coupled with 2-fluoroaniline using a suitable coupling agent like carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s bioactive tetrazole ring makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its stability and unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)-3-(2-fluorophenyl)urea: Lacks the tetrazole ring, making it less bioactive.

    1-(3,4-Difluorophenyl)-1H-tetrazole: Contains the tetrazole ring but lacks the urea moiety, affecting its overall stability and reactivity.

Uniqueness

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of both the tetrazole ring and the urea moiety, which confer enhanced stability, bioactivity, and versatility in various applications.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O/c16-10-6-5-9(7-12(10)18)24-14(21-22-23-24)8-19-15(25)20-13-4-2-1-3-11(13)17/h1-7H,8H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTLSJHPABRDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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